molecular formula C19H24FNO B5129930 2-fluoro-4-(5-octyl-2-pyridinyl)phenol

2-fluoro-4-(5-octyl-2-pyridinyl)phenol

Cat. No.: B5129930
M. Wt: 301.4 g/mol
InChI Key: DOTLVJLGYNZTHV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-octyl-2-pyridinyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a 5-octyl-2-pyridinyl group at the 4-position. The fluorine atom enhances electronegativity and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-fluoro-4-(5-octylpyridin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLVJLGYNZTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Table 1: Comparison of 2-Fluoro-4-(5-Octyl-2-Pyridinyl)Phenol with Selected Analogues
Compound Name Molecular Formula Key Substituents Biological Activity/Application Stability Notes
This compound C₁₉H₂₃FNO 2-Fluoro, 4-(5-octyl-2-pyridinyl) Not explicitly reported (likely kinase inhibitor) Expected high stability due to fluorine and aromatic systems
5-Ethyl-4-fluoro-2-[(2-methylpyridin-3-yl)oxy]phenol C₁₄H₁₄FNO₂ 4-Fluoro, 2-(2-methylpyridinyl-oxy) Potential antimicrobial/antiviral agent Stable in neutral media; sensitive to acidic hydrolysis
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 2-Fluoro, 5-(4-fluorophenyl) Precursor for bioactive molecules Crystalline stability confirmed
3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one C₂₀H₁₉FNO₄ Oxazolidinone core with fluorophenyl Antibacterial/antifungal candidate Hydrolytically stable in gastric fluid
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine C₁₄H₁₀FN₃O Oxazole with fluorophenyl and pyridinyl Kinase inhibition (e.g., JAK/STAT pathway) Stable under physiological conditions

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Ullmann-type coupling, to introduce the pyridinyl and fluorophenol moieties. Key parameters include:

  • Temperature control (e.g., 60–100°C for coupling reactions to avoid side products).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity for aromatic substitutions).
  • Catalyst systems (e.g., Pd catalysts for cross-coupling reactions).
    Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates . For example, 1H^1H NMR can confirm the integration ratio of the octyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • 19F^{19}F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).
    • IR spectroscopy identifies hydroxyl (3200–3600 cm1^{-1}) and pyridine ring vibrations (1600 cm1^{-1}) .
  • Mass spectrometry (HRMS) confirms molecular weight (calculated: ~331.4 g/mol).
  • X-ray crystallography resolves bond angles and torsional strain in the pyridine-phenol system, though crystallization may require slow evaporation in hexane/ethyl acetate .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

Methodological Answer: The compound’s hydrophobicity (due to the octyl chain) limits aqueous solubility. Strategies include:

  • Co-solvent systems (e.g., DMSO:water mixtures).
  • Micellar encapsulation using surfactants like SDS or polysorbates.
  • Derivatization : Introducing polar groups (e.g., sulfonate) on the phenol ring without disrupting bioactivity .
    Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to assess decomposition pathways .

Advanced Research Questions

Q. How does the structure of this compound influence its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The octyl chain enhances lipid membrane permeability, critical for cellular uptake.
    • The pyridine ring acts as a hydrogen-bond acceptor, potentially targeting enzymes or receptors.
    • The fluorine atom modulates electron density, affecting binding affinity to hydrophobic pockets.
      Biological assays (e.g., enzyme inhibition or cell viability tests) should compare analogs with varying chain lengths or substituents .

Q. How can computational methods predict the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with proteins (e.g., kinases or GPCRs).
  • Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., HOMO/LUMO gaps).
  • Molecular Dynamics (MD) simulations assess stability of ligand-target complexes in solvated environments .

Q. What experimental approaches resolve contradictions in bioactivity data for this compound?

Methodological Answer:

  • Dose-response curves across multiple cell lines (e.g., IC50_{50} variability due to efflux pumps).
  • Counter-screening against off-target receptors (e.g., using radioligand displacement assays).
  • Metabolite profiling (LC-MS) to identify active or inhibitory derivatives formed in vitro .

Q. How can isotopic labeling (e.g., 18F^{18}F18F) be applied to study the pharmacokinetics of this compound?

Methodological Answer:

  • Radiosynthesis : 18F^{18}F-labeling via nucleophilic aromatic substitution (e.g., replacing a nitro group with 18F^{18}F-fluoride).
  • PET imaging quantifies biodistribution in animal models.
  • Metabolite analysis using radio-HPLC to distinguish intact compounds from breakdown products .

Q. What crystallographic techniques elucidate polymorphism or conformational flexibility?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves torsional angles between the pyridine and phenol rings.
  • Powder XRD detects polymorphic forms under varying crystallization conditions.
  • Variable-temperature NMR probes dynamic conformational changes (e.g., rotation of the octyl chain) .

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